molecular formula C19H22F3N3O2S B2455368 N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034227-54-6

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2455368
M. Wt: 413.46
InChI Key: IQPIZMPXHWGPSZ-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22F3N3O2S and its molecular weight is 413.46. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Structural Analysis Studies have demonstrated the potential of sulfonamide derivatives in molecular interaction and structural analysis. For example, sulfonamides have been used as terminators in cationic cyclisations, demonstrating their utility in organic synthesis for the efficient formation of polycyclic systems (Haskins & Knight, 2002)[https://consensus.app/papers/sulfonamides-terminators-cyclisations-haskins/b858383a7aa554ba9cc998994f6ddef9/?utm_source=chatgpt]. Furthermore, the structural study of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide highlighted their prospective as ligands for metal coordination, revealing insights into molecular and supramolecular structures (Jacobs et al., 2013)[https://consensus.app/papers/n2pyridin2ylethylderivatives-methane-jacobs/1ed6595b59b65c5cbee29b92ac0bb4a7/?utm_source=chatgpt].

Catalytic and Synthetic Applications Sulfonamide derivatives have also found applications in catalysis and synthesis. For instance, the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts, including derivatives of benzenesulfonamide and methanesulfonamide, showcased their efficacy in catalysis without the need for basic additives or halide abstractors (Ruff et al., 2016)[https://consensus.app/papers/basefree-transfer-hydrogenation-ketones-using-ruff/0808a3b1fbe8565cb494264a1ecc6f9f/?utm_source=chatgpt]. This demonstrates the versatility of sulfonamide derivatives in facilitating chemical transformations.

Analytical and Spectroscopic Applications In the analytical domain, nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, emphasized the role of sulfonamide derivatives in separating and analyzing pharmaceutical compounds, contributing to quality control and research in pharmaceutical chemistry (Ye et al., 2012)[https://consensus.app/papers/electrophoresis-imatinib-mesylate-related-substances-ye/dbb151ad9ae15db784d23d0f5d0794cb/?utm_source=chatgpt].

Pharmacological and Biochemical Research While excluding direct drug-related information, it's notable that sulfonamide derivatives have been investigated for their biochemical interactions and potential therapeutic applications, underlining the broad scope of scientific inquiry into these compounds. For example, the pharmacological characterization of AZD9668, a novel oral inhibitor of neutrophil elastase, not directly related to the query compound but relevant in the context of sulfonamide research, illustrates the exploration of sulfonamides in developing treatments for respiratory diseases (Stevens et al., 2011)[https://consensus.app/papers/azd9668-pharmacological-characterization-novel-oral-stevens/bb1b301be0fd5729b8c122dc20bb9ecb/?utm_source=chatgpt].

properties

IUPAC Name

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2S/c20-19(21,22)17-5-3-16(4-6-17)14-28(26,27)24-12-15-7-10-25(11-8-15)18-2-1-9-23-13-18/h1-6,9,13,15,24H,7-8,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPIZMPXHWGPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

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